

The Genetic Blueprint of Achromobactin: A Technical Guide to its Biosynthesis and Regulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Achromobactin*

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[City, State] – A comprehensive technical guide detailing the genetic organization and regulatory networks of the **achromobactin** gene cluster is now available for researchers, scientists, and drug development professionals. This in-depth resource provides a thorough examination of the biosynthesis of **achromobactin**, a siderophore produced by various bacteria, including the plant pathogen *Pseudomonas syringae*. The guide offers valuable insights into potential targets for novel antimicrobial strategies.

Achromobactin is a high-affinity iron chelator that plays a crucial role in bacterial survival and virulence. Understanding the genetic machinery responsible for its production is paramount for developing inhibitors that could disarm pathogenic bacteria. This whitepaper presents a detailed analysis of the **achromobactin** gene cluster in *Pseudomonas syringae* pv. *syringae* B728a, a model organism for studying plant-pathogen interactions.

The guide features a complete annotation of the genes within the cluster, including their sizes and the molecular weights of their protein products. It also provides detailed experimental protocols for key assays used to study **achromobactin** biosynthesis and regulation, such as the in vitro reconstitution of the biosynthetic pathway, chrom azurol S (CAS) assays for siderophore detection, and chromatin immunoprecipitation sequencing (ChIP-seq) for identifying regulatory protein binding sites.

A key feature of this technical guide is the inclusion of detailed diagrams, generated using the Graphviz DOT language, which visualize the genetic organization of the cluster, the **achromobactin** biosynthetic pathway, and the intricate regulatory circuits that govern its expression. These visualizations provide a clear and concise overview of the complex molecular processes involved.

Genetic Organization of the Achromobactin Gene Cluster

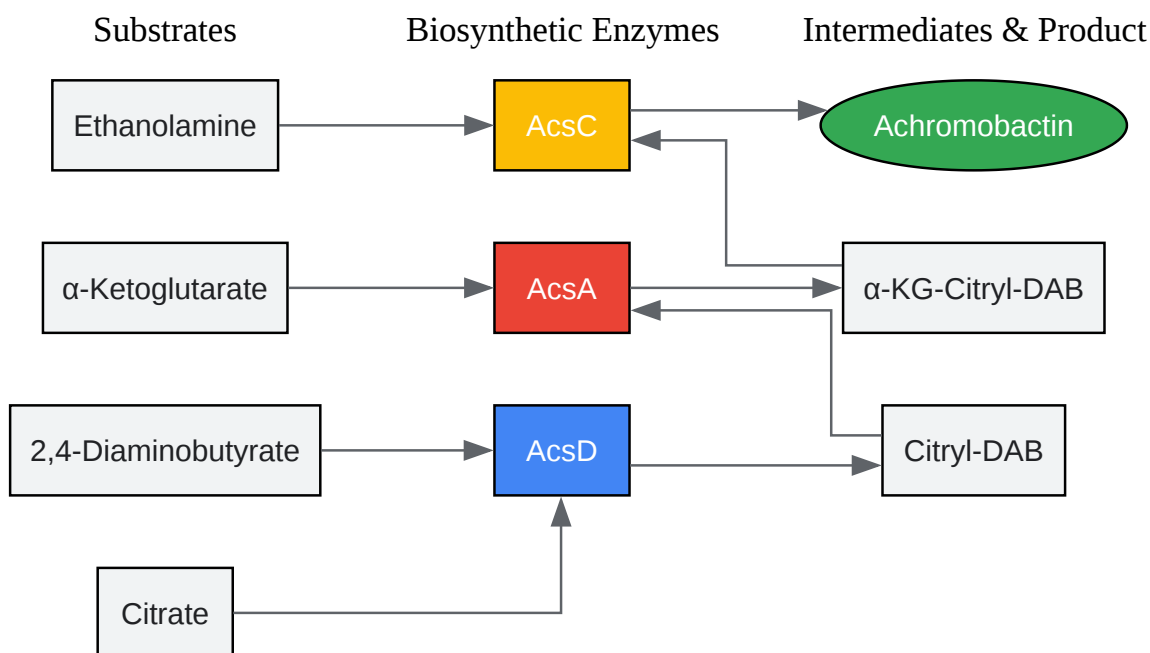
The **achromobactin** gene cluster in *Pseudomonas syringae* pv. *syringae* B728a is located in a genomic region rich in secondary metabolite biosynthetic genes and spans from locus tag Psyr_2580 to Psyr_2595.^{[1][2][3]} This cluster contains genes encoding the core biosynthetic enzymes, transport proteins, and regulatory factors necessary for the production and utilization of **achromobactin**.

Locus Tag	Gene Name	Gene Size (bp)	Protein Size (kDa)	Putative Function
Psyr_2580	acsS	558	20.8	Extracytoplasmic function (ECF) sigma factor
Psyr_2581	-	1110	41.2	Putative anti-sigma factor
Psyr_2582	acsA	1956	73.9	NIS synthetase
Psyr_2583	acsC	1899	72.6	NIS synthetase
Psyr_2584	acsD	1812	69.3	NIS synthetase
Psyr_2585	-	1020	37.8	Putative MFS transporter
Psyr_2586	-	1341	49.8	Putative ABC transporter ATP-binding protein
Psyr_2587	-	870	32.3	Putative ABC transporter permease
Psyr_2588	-	2190	81.3	TonB-dependent receptor
Psyr_2589	-	1053	39.1	Putative periplasmic binding protein
Psyr_2590	-	831	30.8	Putative ABC transporter permease
Psyr_2591	-	780	28.9	Putative ABC transporter ATP-binding protein

Psyr_2592	-	930	34.5	Hypothetical protein
Psyr_2593	-	450	16.7	Hypothetical protein
Psyr_2594	-	1269	47.1	Putative esterase
Psyr_2595	-	1590	59.0	Hypothetical protein

The Achromobactin Biosynthetic Pathway

Achromobactin is synthesized via a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway. The core biosynthetic machinery consists of three key enzymes: AcsD, AcsA, and AcsC.[4] These enzymes catalyze the condensation of citrate, 2,4-diaminobutyrate, α -ketoglutarate, and ethanolamine to form the final **achromobactin** molecule.



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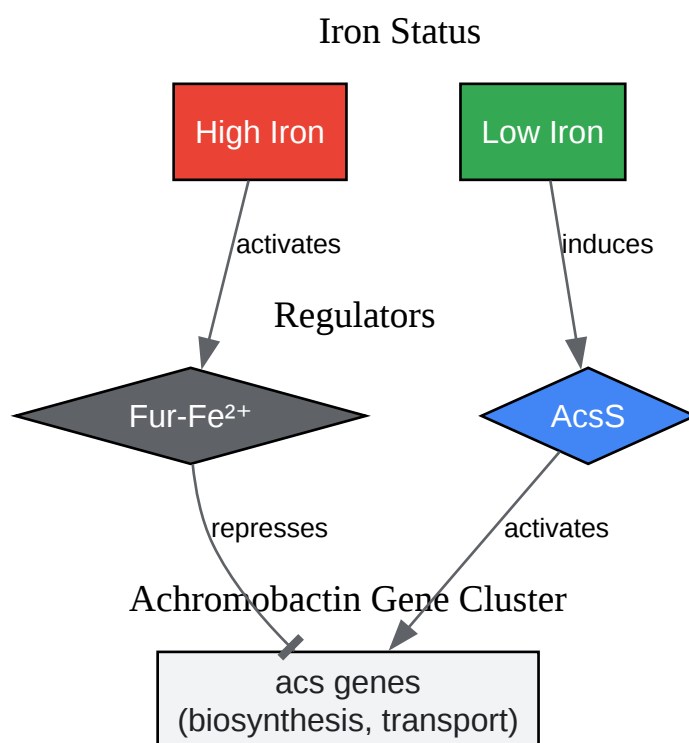
Achromobactin Biosynthesis Pathway

Regulation of the **Achromobactin** Gene Cluster

The expression of the **achromobactin** gene cluster is tightly regulated in response to iron availability. This regulation is primarily mediated by two key proteins: the ferric uptake regulator (Fur) and the extracytoplasmic function (ECF) sigma factor, AcsS.

Under iron-replete conditions, the Fur protein, complexed with Fe^{2+} , binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of the **achromobactin** genes, repressing their transcription. When iron levels are low, the Fur- Fe^{2+} complex dissociates, lifting the repression and allowing for gene expression.

AcsS is a positive regulator encoded within the **achromobactin** cluster itself (P_{syr}_2580).^{[2][3]} It is believed to activate the transcription of the biosynthetic and transport genes in response to specific environmental cues, likely related to iron starvation. The interplay between the global repressor Fur and the specific activator AcsS allows for fine-tuned control of **achromobactin** production.



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Regulatory Network of **Achromobactin** Synthesis

Experimental Protocols

This guide provides detailed methodologies for key experiments, empowering researchers to investigate the **achromobactin** system in their own laboratories.

In Vitro Reconstitution of Achromobactin Biosynthesis

This protocol allows for the synthesis of **achromobactin** in a test tube using purified enzymes.

Materials:

- Purified His-tagged AcsA, AcsC, and AcsD proteins
- Citrate
- 2,4-Diaminobutyrate (DAB)
- α -Ketoglutarate (α -KG)
- Ethanolamine
- ATP
- $MgCl_2$
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

- Set up a reaction mixture containing the reaction buffer, ATP, $MgCl_2$, citrate, DAB, α -KG, and ethanolamine at optimized concentrations.
- Add the purified AcsD, AcsA, and AcsC enzymes to the reaction mixture.
- Incubate the reaction at the optimal temperature (e.g., 25-30°C) for a specified time (e.g., 2-4 hours).
- Stop the reaction by adding a quenching agent (e.g., EDTA).

- Analyze the reaction products for the presence of **achromobactin** using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a widely used method for detecting the production of siderophores.

Materials:

- CAS agar plates (containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and FeCl_3)
- Bacterial cultures to be tested

Procedure:

- Prepare CAS agar plates as described in the detailed protocol.
- Spot or streak the bacterial cultures onto the CAS agar plates.
- Incubate the plates at the appropriate growth temperature for the bacteria.
- Observe the plates for the formation of a color change around the bacterial growth. A change from blue to orange/yellow indicates the production of siderophores, which have chelated the iron from the CAS dye complex.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Fur Binding Site Analysis

ChIP-seq is a powerful technique to identify the direct binding sites of DNA-binding proteins like Fur on a genome-wide scale.

Workflow:



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ChIP-seq Experimental Workflow

This comprehensive technical guide serves as an invaluable resource for the scientific community, providing the necessary data and methodologies to accelerate research into **achromobactin** biosynthesis and its role in bacterial pathogenesis. The detailed insights into the genetic and regulatory mechanisms will undoubtedly aid in the development of novel therapeutic interventions targeting bacterial iron acquisition.

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- To cite this document: BenchChem. [The Genetic Blueprint of Achromobactin: A Technical Guide to its Biosynthesis and Regulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1264253#genetic-organization-of-the-achromobactin-gene-cluster]

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